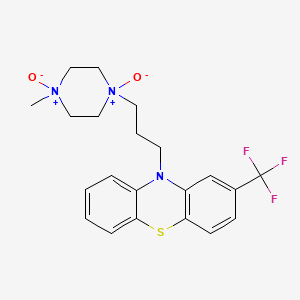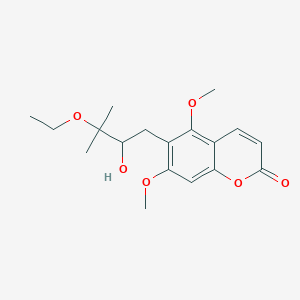
2-Octylphenethyl Methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octylphenethyl Methanesulfonate is an organic compound that belongs to the class of methanesulfonates It is characterized by the presence of an octylphenethyl group attached to a methanesulfonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octylphenethyl Methanesulfonate typically involves the reaction of 2-octylphenethyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Octylphenethyl Methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The phenethyl group can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as hydroxide ions, alkoxides, and amines can react with this compound under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the phenethyl group.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the phenethyl group.
Major Products Formed
Nucleophilic Substitution: The major products are typically the corresponding substituted phenethyl derivatives.
Oxidation: Oxidation of the phenethyl group can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or alkanes, depending on the extent of the reduction.
Aplicaciones Científicas De Investigación
2-Octylphenethyl Methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Octylphenethyl Methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate group acts as a leaving group, allowing the octylphenethyl moiety to form covalent bonds with nucleophiles such as proteins and DNA. This can lead to alterations in molecular function and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonic Acid: A simpler compound with similar reactivity but lacks the octylphenethyl group.
Ethyl Methanesulfonate: Another methanesulfonate ester with different alkyl groups.
Uniqueness
2-Octylphenethyl Methanesulfonate is unique due to its specific structure, which combines the properties of the octylphenethyl group with the reactivity of the methanesulfonate ester. This combination allows for specific interactions and applications that are not possible with simpler methanesulfonates or tosylates .
Propiedades
Fórmula molecular |
C17H28O3S |
|---|---|
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
2-(2-octylphenyl)ethyl methanesulfonate |
InChI |
InChI=1S/C17H28O3S/c1-3-4-5-6-7-8-11-16-12-9-10-13-17(16)14-15-20-21(2,18)19/h9-10,12-13H,3-8,11,14-15H2,1-2H3 |
Clave InChI |
BOWAFTRNYMJPDO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=CC=C1CCOS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2R,3S,4S)-4-[2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolan-4-yl]-1-(4-methylpiperazin-1-yl)-2,3,4-tris(phenylmethoxy)butan-1-one;oxalic acid](/img/structure/B13436344.png)



![(4R)-3-[(2S,5S)-2-[(R)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13436367.png)
![Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate](/img/structure/B13436372.png)
